(+)-MBF-OH dimer

Vue d'ensemble

Description

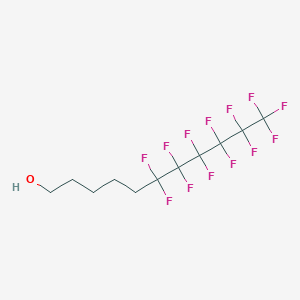

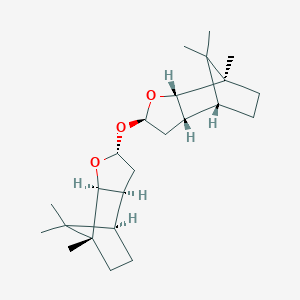

The “(+)-MBF-OH dimer”, also known as “(+)-Noe-lactol dimer”, is a chemical compound with the empirical formula C24H38O3 and a molecular weight of 374.56 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of a compound like “(+)-MBF-OH dimer” can be determined using various techniques such as electron diffraction and X-ray crystallography . These techniques allow for the determination of three-dimensional molecular structures.

Chemical Reactions Analysis

The “(+)-MBF-OH dimer” likely undergoes chemical reactions similar to other dimers . Dimerization refers to the process of joining two identical or similar molecular entities by bonds. The resulting bonds can be either strong or weak .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(+)-MBF-OH dimer” can be determined using various techniques . These properties are crucial for understanding the compound’s behavior in different environments.

Applications De Recherche Scientifique

Photochemical Properties and Energy Conversion : Methylene Blue (MB+), a compound structurally related to MBF-OH, has been studied for its photochemical properties and applications in energy conversion and photodynamic therapy. The interaction of MB+ with biomolecules and membranes affects its photochemical behavior, which is crucial for its effectiveness in these applications (Junqueira et al., 2002).

Structural and Oxygen Binding Properties : Research on dimeric myoglobin, a protein similar in the context of dimer formation, sheds light on the structural and oxygen-binding properties of such dimers. Understanding these properties can be vital for molecular design and applications in biochemistry and molecular biology (Nagao et al., 2012).

Fluorescence and Sensing Applications : The use of phthalocyanine dimerization in molecular beacons for near-IR fluorescence demonstrates the potential application of MBF-OH-like dimers in highly specific and sensitive DNA/RNA detection, useful in in vivo and in vitro studies (Nesterova et al., 2009).

Intermolecular Interactions and Spectroscopy : Studies on methylene blue molecules provide insights into how intermolecular interactions, such as dimer formation and H-aggregation, impact the spectroscopic properties of the molecules. This is relevant for understanding the behavior of MBF-OH dimers in different environments (Ovchinnikov et al., 2016).

Potential in Water Treatment and Sensing : Anionic metal–organic frameworks that interact with molecules like MB+ have been researched for pollutant removal and selective sensing of metal ions. This suggests possible environmental and analytical applications for MBF-OH dimers (Gao et al., 2016).

Molecular Dynamics and Interaction Studies : Theoretical studies on molecular interactions, such as those between water molecules, provide a framework for understanding the dynamics and energetics of dimer interactions, which could be applicable to MBF-OH dimers (Bene & Pople, 1970).

Orientations Futures

The future directions in the field of chemistry, including the study of compounds like “(+)-MBF-OH dimer”, involve the development of high-performance computational facilities and artificial intelligence approaches . These advancements will allow for a better understanding of complex chemical phenomena.

Propriétés

IUPAC Name |

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13-,14-,15+,16+,17-,18-,19-,20-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDXCBLBKXFCNA-VFQSMPPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@H]3[C@@H]2O[C@@H](C3)O[C@@H]4C[C@H]5[C@H]6CC[C@@]([C@H]5O4)(C6(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512885 | |

| Record name | (2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-MBF-OH dimer | |

CAS RN |

87248-50-8 | |

| Record name | (2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)

![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)

![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)